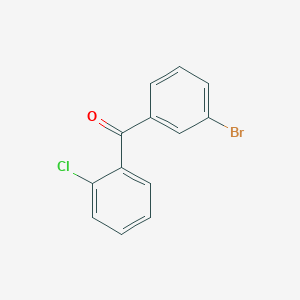

3-Bromo-2'-chlorobenzophenone

Description

Contextualization within Halogenated Benzophenone (B1666685) Chemistry

Halogenated benzophenones are a class of compounds that have garnered significant interest due to the unique properties imparted by the halogen substituents. The presence of halogens like bromine and chlorine on the aromatic rings significantly influences the molecule's electronic properties, reactivity, and steric hindrance. aip.org This class of compounds is known for its applications as photoinitiators, intermediates in organic synthesis, and as scaffolds for biologically active molecules. hku.hknih.gov

The position and nature of the halogen atoms are crucial. hku.hk For instance, the bromine atom in 3-Bromo-2'-chlorobenzophenone can facilitate specific cross-coupling reactions, such as Suzuki-Miyaura couplings, while the chlorine atom can enhance metabolic stability in potential drug candidates. The substitution pattern on the two phenyl rings creates an asymmetric molecule, which is often a key feature in intermediates used for producing pharmaceuticals, crop protection agents, and liquid crystals. google.com Naturally occurring halogenated benzophenones have also been isolated from fungi, indicating their presence in biological systems. mdpi.com

Significance as a Research Scaffold and Intermediate in Organic Synthesis

The primary significance of this compound in the scientific community lies in its role as a versatile building block, or scaffold, for constructing more complex molecules. nih.gov Its structure allows for regioselective transformations, meaning that chemists can selectively target one of the halogenated sites for a reaction, leaving the other intact for subsequent modifications. This stepwise functionalization is a powerful tool in multi-step organic synthesis.

Benzophenone compounds are well-established as key intermediates for highly active fungicidal and herbicidal agents. google.com The specific structure of this compound makes it a valuable precursor for creating a diverse library of derivatives. For example, related aminobenzophenones, which could potentially be synthesized from this compound, are crucial intermediates in the synthesis of benzodiazepines like phenazepam. cas.cz The ability to undergo reactions such as Friedel-Crafts acylation and various substitution reactions makes halogenated benzophenones indispensable in both academic and industrial research for creating novel compounds.

Emerging Research Directions for Halogenated Benzophenones

The unique chemical properties of halogenated benzophenones continue to open up new avenues of research. Current investigations are exploring their potential in several advanced fields:

Medicinal Chemistry : A significant area of research is the development of halogenated benzophenone derivatives as potent enzyme inhibitors. Studies have shown that certain halogenated benzophenones can inhibit the proliferation of cancer cells by targeting signaling pathways like the MEK/ERK pathway. acs.orgnih.gov They are being explored as a new class of p38 MAP kinase inhibitors with high anti-inflammatory activity. acs.org The benzophenone core acts as a scaffold to which different functional groups can be attached to optimize binding to biological targets. nih.govresearchgate.net

Materials Science : The photochemical properties of benzophenones are being harnessed in materials science. hku.hk They are used in the development of advanced materials, including polymers and coatings. Furthermore, their structural properties make them suitable as intermediates for liquid crystals. google.com

Photochemistry : The photosubstitution and photohydration reactions of halogen-substituted benzophenones are an active area of study. The efficiency and pathway of these light-induced reactions are influenced by factors such as the type and position of the halogen, offering possibilities for creating light-sensitive materials and probes. hku.hk

Table 2: Compound Names Mentioned

| Compound Name |

|---|

| 2-Amino-5-bromo-2'-chlorobenzophenone (B138813) |

| This compound |

| 3-Bromo-4'-chlorobenzophenone |

| 3-ClBP (3-Chlorobenzophenone) |

| 3-BrBP (3-Bromobenzophenone) |

| Benzophenone-4 |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(3-bromophenyl)-(2-chlorophenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8BrClO/c14-10-5-3-4-9(8-10)13(16)11-6-1-2-7-12(11)15/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPUVTKIEEJVZOY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)C2=CC(=CC=C2)Br)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8BrClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30568108 | |

| Record name | (3-Bromophenyl)(2-chlorophenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30568108 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

295.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

135774-38-8 | |

| Record name | (3-Bromophenyl)(2-chlorophenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30568108 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of 3 Bromo 2 Chlorobenzophenone and Its Derivatives

Precursor-Based Synthetic Routes

The construction of the 3-Bromo-2'-chlorobenzophenone framework relies on the careful selection of starting materials and reaction conditions to ensure the desired regioselectivity of the final product. The following sections detail the most common precursor-based approaches.

Friedel-Crafts Acylation Strategies for Halogenated Benzophenones

The Friedel-Crafts acylation is a cornerstone of aromatic ketone synthesis, involving the reaction of an aromatic compound with an acylating agent, typically an acyl chloride or anhydride (B1165640), in the presence of a Lewis acid catalyst. libretexts.orglibretexts.org For the synthesis of dihalogenated benzophenones like this compound, this strategy can be approached by acylating either a brominated or a chlorinated aromatic precursor.

In this approach, a brominated aromatic compound serves as the substrate for acylation with a chlorinated benzoyl chloride. For the synthesis of this compound, this would involve the Friedel-Crafts acylation of bromobenzene (B47551) with 2-chlorobenzoyl chloride. The reaction is typically catalyzed by a strong Lewis acid, such as aluminum chloride (AlCl₃), which activates the acyl chloride for electrophilic attack on the bromobenzene ring. google.com

The bromine atom on the benzene (B151609) ring is an ortho-, para-directing deactivator. Therefore, the acylation of bromobenzene with 2-chlorobenzoyl chloride would be expected to yield a mixture of isomers, primarily the 4-bromo and 2-bromo substituted products. The formation of the desired 3-bromo isomer as a major product through this direct acylation is not favored.

A more viable route would involve starting with a brominated precursor where the desired substitution pattern is already established. For instance, the acylation of a specific brominated benzene derivative could direct the incoming acyl group to the desired position.

A study on the Friedel-Crafts acylation of bromobenzene with acetic anhydride in the presence of aluminum chloride demonstrated the formation of 4-bromoacetophenone as the major product, with a smaller amount of the 2-bromoacetophenone (B140003) isomer. tcd.ie This highlights the directing effect of the bromine substituent.

| Reactants | Catalyst | Product(s) | Key Observations |

| Bromobenzene, Acetic Anhydride | AlCl₃ | 4-Bromoacetophenone (major), 2-Bromoacetophenone (minor) | Demonstrates the ortho-, para-directing effect of the bromine atom. |

| Bromobenzene, Perfluoroacyl Chlorides | - | p-Bromophenylketones, Phenylketones, Dibromobenzene | Abnormal products formed, suggesting a complex reaction mechanism. researchgate.net |

This table presents findings from studies on the acylation of brominated aromatic precursors.

Alternatively, a chlorinated aromatic precursor can be acylated with a brominated benzoyl chloride. To synthesize this compound, this would entail the reaction of chlorobenzene (B131634) with 3-bromobenzoyl chloride. Similar to the previous case, the chlorine atom is also an ortho-, para-directing deactivator, which would lead to a mixture of isomers. vedantu.comblogspot.com Therefore, direct acylation of chlorobenzene is not an ideal method for obtaining a pure sample of this compound.

The synthesis of the related compound, 4-bromo-4'-chlorobenzophenone, has been achieved through the Friedel-Crafts acylation of chlorobenzene with 4-bromobenzoyl chloride. oregonstate.edu This reaction underscores the feasibility of using chlorinated precursors in the synthesis of dihalogenated benzophenones.

Research on the Friedel-Crafts acylation of chlorobenzene with o-chlorobenzoyl chloride has been conducted, indicating that such reactions are feasible, although the catalytic activity and reaction conditions can significantly influence the outcome. researchgate.net

| Reactants | Catalyst | Product(s) | Key Observations |

| Chlorobenzene, Acetyl Chloride | AlCl₃ | 2-Chloroacetophenone, 4-Chloroacetophenone (major) | Highlights the ortho-, para-directing nature of the chlorine atom and steric hindrance at the ortho position. vedantu.com |

| Chlorobenzene, o-Chlorobenzoyl Chloride | Various (Heteropoly acids, MoO₃, calcined FeSO₄) | Corresponding benzophenones | Catalysts are activated by reaction with chlorine, forming active metal chlorides. researchgate.net |

This table illustrates findings from research on the acylation of chlorinated aromatic precursors.

Condensation Reactions in Benzophenone (B1666685) Synthesis

Condensation reactions provide an alternative pathway to benzophenones. One such method involves the reaction of a substituted benzoic acid with an aromatic substrate. For instance, the synthesis of 2-amino-5-bromo-2'-fluorobenzophenone (B16372) has been achieved through the condensation of o-fluoro-benzoyl chloride and p-bromoaniline derivatives in the presence of zinc chloride (ZnCl₂). This approach could be adapted for the synthesis of this compound by reacting 3-bromobenzoic acid or its corresponding acyl chloride with chlorobenzene.

Another example is the one-pot condensation of 2- and 2,5-halo-substituted benzophenones in the presence of TiCl₄ and zinc dust, which leads to the formation of halo-substituted 9,10-diphenylanthracenes rather than the expected simple coupling products. ust.hk This indicates that the reaction conditions can lead to complex chemical transformations.

Grignard Reagent Applications in Ketone Formation and Derivatization

Grignard reagents, with the general formula R-Mg-X, are powerful nucleophiles used to form carbon-carbon bonds. mnstate.educhemie-brunschwig.ch They can react with a variety of electrophiles, including nitriles and acid chlorides, to produce ketones.

For the synthesis of this compound, a Grignard reagent derived from 1-bromo-3-chlorobenzene (B44181) could theoretically react with 2-chlorobenzonitrile. Alternatively, a Grignard reagent prepared from 2-chloro-bromobenzene could react with 3-bromobenzonitrile. The reaction of 2-aminobenzonitriles with aryl-Grignard reagents has been shown to produce 2-aminobenzophenones in good yields. asianpubs.org

The Grignard reaction is highly sensitive to moisture and requires anhydrous conditions for successful execution. libretexts.orgchemguide.co.uk A common side reaction is the coupling of the Grignard reagent with unreacted aryl halide, which can reduce the yield of the desired ketone. libretexts.org

The derivatization of existing benzophenones is also possible using Grignard reagents. For example, the reaction of a benzophenone with a Grignard reagent typically leads to the formation of a tertiary alcohol after acidic workup. libretexts.org

| Reactant 1 | Reactant 2 | Product Type | Key Considerations |

| Aryl Grignard Reagent | 2-Aminobenzonitrile | 2-Aminobenzophenone (B122507) | Good yields reported. asianpubs.org |

| Alkyl or Aryl Halide | Magnesium Metal | Grignard Reagent | Requires anhydrous conditions; ether is a common solvent. chemguide.co.uk |

| Grignard Reagent | Ketone/Aldehyde | Tertiary/Secondary Alcohol | A common application for derivatization. libretexts.org |

This table summarizes the application of Grignard reagents in the synthesis and derivatization of benzophenone-related structures.

Multi-Step Synthesis Design and Implementation

Due to the challenges in controlling regioselectivity in single-step reactions like Friedel-Crafts acylation, multi-step synthetic routes are often employed for the preparation of specifically substituted benzophenones. libretexts.org These routes typically involve the sequential introduction of functional groups and the formation of the benzophenone core.

A plausible multi-step synthesis for a related isomer, 3-bromo-4'-chlorobenzophenone, starts with 3-bromobenzoic acid. chemicalbook.com This acid is first converted to its acyl chloride, 3-bromobenzoyl chloride, using a reagent like thionyl chloride. The subsequent Friedel-Crafts acylation of chlorobenzene with this acyl chloride, catalyzed by aluminum chloride at an elevated temperature, yields the target molecule. chemicalbook.com

A similar strategy could be envisioned for this compound, where the key Friedel-Crafts acylation step would involve the reaction of 3-bromobenzoyl chloride with chlorobenzene, with the understanding that a mixture of isomers is likely. Purification by methods such as column chromatography or recrystallization would be necessary to isolate the desired 2'-chloro isomer.

The synthesis of 2-chloro-3'-bromoacetophenone has been reported via a multi-step process starting from m-aminoacetophenone, which undergoes diazotization, a Sandmeyer reaction to introduce the bromine, and finally α-chlorination. google.com This illustrates a different strategic approach to constructing a halogenated keto-aromatic compound.

| Starting Material | Key Intermediates | Final Product | Reference |

| 3-Bromobenzoic Acid | 3-Bromobenzoyl Chloride | 3-Bromo-4'-chlorobenzophenone | chemicalbook.com |

| m-Aminoacetophenone | m-Acetophenone Diazo Hydrobromide, m-Bromoacetophenone | 2-Chloro-3'-bromoacetophenone | google.com |

This table outlines examples of multi-step synthesis designs for halogenated benzophenone derivatives.

Functionalization and Derivatization Reactions

The presence of halogen substituents on the benzophenone framework provides reactive sites for a variety of functionalization and derivatization reactions, enabling the synthesis of a diverse range of compounds with potential applications in medicinal chemistry and materials science.

Halogenation Reactions

Halogenation reactions on the benzophenone core are crucial for introducing additional reactive handles or modifying the electronic properties of the molecule. The parent benzophenone can undergo electrophilic substitution with bromine (Br₂) and chlorine (Cl₂) in the presence of a Lewis acid catalyst, such as ferric chloride (FeCl₃). The regioselectivity of these reactions is influenced by the reaction temperature and the polarity of the solvent. For instance, the synthesis of 2-bromo-3'-chloropropiophenone (B15139) can be achieved through a two-step process involving Friedel-Crafts acylation followed by bromination. chemicalbook.com

Further halogenation can also be achieved through methods like the "halogen dance" reaction, which allows for the migration of halogen atoms on an aromatic ring under basic conditions. scribd.com This can lead to the formation of polyhalogenated benzophenone derivatives.

Amination Reactions for 2-Amino-5-bromo-2'-chlorobenzophenone (B138813) Synthesis

A key derivative, 2-amino-5-bromo-2'-chlorobenzophenone, is a vital precursor in the synthesis of pharmaceuticals, notably phenazepam. caymanchem.commedchemexpress.com Several synthetic routes are employed for its preparation.

One common method involves the sequential halogenation and amination of benzophenone. This process begins with the bromination and chlorination of the parent benzophenone, followed by the reduction of a nitro group, introduced separately, to an amino group. The reduction of the intermediate 5-bromo-2'-chloro-nitrobenzophenone is typically accomplished through catalytic hydrogenation (H₂/Pd-C) or by using stoichiometric reducing agents like tin(II) chloride (SnCl₂) in hydrochloric acid. Catalytic hydrogenation can achieve high yields, often exceeding 90%.

Another approach is through a Friedel-Crafts acylation reaction. evitachem.com Additionally, a method starting from an isoxazole (B147169) derivative, which already contains the necessary bromo and chloro groups, can be used. This process involves refluxing the isoxazole with iron powder and hydrochloric acid in toluene, where the iron acts as a mild reducing agent to selectively cleave the isoxazole ring.

Nucleophilic Substitution Reactions of Halogenated Benzophenones

The halogen atoms on the benzophenone rings are susceptible to nucleophilic substitution, providing a versatile platform for introducing a wide array of functional groups. evitachem.com These reactions can proceed through several distinct mechanisms.

Under strongly basic conditions, such as treatment with potassium amide in liquid ammonia (B1221849), halogenated benzophenones can undergo elimination to form highly reactive aryne intermediates. brocku.cascholaris.ca The formation of an aryne intermediate from a 3'-chlorobenzophenone derivative has been proposed. brocku.ca The subsequent intramolecular or intermolecular addition of a nucleophile to the aryne "triple bond" leads to the final product. brocku.ca The regioselectivity of the nucleophilic addition to unsymmetrical arynes is a key factor in determining the product distribution. brocku.ca The generation of arynes can also be achieved under milder conditions using reagents like 2-(trimethylsilyl)aryl triflates. nih.gov

Direct nucleophilic aromatic substitution (SNA) can also occur, where a nucleophile displaces a halide ion from the aromatic ring. This pathway is generally favored when the aromatic ring is activated by electron-withdrawing groups. researchgate.net The competition between direct substitution and aryne formation can be influenced by the reaction conditions and the specific substitution pattern of the benzophenone. brocku.cascholaris.ca For instance, the reaction of some 2-chlorobenzophenones with potassamide in liquid ammonia can proceed through a nucleophilic substitution mechanism rather than an aryne pathway. scholaris.ca

The rate and stereochemistry of nucleophilic substitution reactions can be significantly influenced by neighboring group participation (NGP), also known as anchimeric assistance. wikipedia.org In this mechanism, a nearby functional group within the molecule acts as an internal nucleophile, displacing the leaving group to form a cyclic intermediate. wikipedia.orglibretexts.org Subsequent attack by an external nucleophile opens the cyclic intermediate.

An aromatic ring can act as a neighboring group, leading to the formation of a phenonium ion intermediate, which can delocalize the positive charge. wikipedia.orglibretexts.org The π-orbitals of an alkene can also participate in stabilizing a carbocationic intermediate. dalalinstitute.com While direct evidence for NGP in the reactions of this compound itself is not extensively documented in the provided context, the principles of NGP are broadly applicable to nucleophilic substitutions on appropriately substituted benzophenone derivatives. wikipedia.orgdalalinstitute.com The presence of heteroatoms with lone pairs, such as oxygen, nitrogen, or sulfur, can also lead to NGP, often resulting in an increased reaction rate. wikipedia.org

Interactive Data Table: Synthetic Reactions of Halogenated Benzophenones

| Reaction Type | Substrate | Reagents and Conditions | Product | Key Findings |

| Halogenation | m-chloroacetophenone | NBS, Benzoyl Peroxide, Acetic Acid, Reflux | 2-bromo-3'-chloroacetophenone | A method for the α-bromination of a substituted acetophenone. google.com |

| Amination (Reduction) | 5-bromo-2'-chloro-nitrobenzophenone | H₂/Pd-C or SnCl₂/HCl | 2-amino-5-bromo-2'-chlorobenzophenone | Catalytic hydrogenation offers high yields (>90%). |

| Amination (from Isoxazole) | Isoxazole derivative | Iron powder, HCl, Toluene, Reflux | 2-amino-5-bromo-2'-chlorobenzophenone | Mild reduction selectively opens the isoxazole ring. |

| Nucleophilic Substitution (Aryne) | 3'-chlorobenzophenone derivative | Potassium amide, liquid ammonia | N-benzoylacridone | Reaction proceeds through an aryne intermediate. brocku.ca |

| Nucleophilic Substitution | 2-chlorobenzophenones | Potassamide, liquid ammonia | Varies (substitution, scission) | Competition between nucleophilic substitution and other pathways. scholaris.ca |

Oxidation and Reduction Transformations

The chemical reactivity of this compound is largely defined by its constituent functional groups: the ketone and the carbon-halogen bonds. The carbonyl group is susceptible to both oxidation and reduction, providing pathways to other important classes of compounds.

Reduction: The reduction of the benzophenone core to a benzhydrol (diphenylmethanol) is a fundamental transformation. While specific studies on this compound are not widely detailed, the general mechanism involves the nucleophilic addition of a hydride agent to the carbonyl carbon. Reagents such as sodium borohydride (B1222165) are commonly employed for this purpose, converting the ketone into a secondary alcohol. This transformation is pivotal for accessing different molecular scaffolds.

Oxidation: The synthesis of substituted benzophenones can proceed through the oxidation of a corresponding secondary alcohol. oregonstate.edu For instance, a synthetic route may involve the creation of (3-bromophenyl)(2-chlorophenyl)methanol via a Grignard reaction, which is then oxidized to the target ketone, this compound. oregonstate.edu Oxidizing agents like manganese dioxide are effective for this type of transformation. oregonstate.edu The aromatic rings, being electron-deficient due to the halogen substituents, are generally stable to typical oxidizing conditions used for the alcohol-to-ketone conversion.

Coupling Reactions (e.g., Suzuki-Miyaura) in Benzophenone Functionalization

Cross-coupling reactions are powerful tools for forming carbon-carbon bonds, and the halogen atoms on this compound make it an ideal substrate for such transformations. The Suzuki-Miyaura reaction, which couples an organic halide with an organoboron compound, is particularly noteworthy. tcichemicals.comfishersci.co.uk

In this context, the carbon-bromine bond at the 3-position is significantly more reactive than the carbon-chlorine bond in typical palladium-catalyzed systems. This reactivity difference allows for the selective functionalization of the brominated ring. The general reaction involves treating this compound with an arylboronic acid in the presence of a palladium catalyst and a base to form a new biaryl structure while retaining the chlorine atom for potential subsequent reactions. tcichemicals.com The synthesis of related compounds like 2-amino-5-bromo-2'-chlorobenzophenone derivatives has been achieved using catalysts such as Pd(PPh₃)₄. The versatility of the Suzuki-Miyaura reaction allows for the introduction of a wide array of substituents, making it a cornerstone in the derivatization of halogenated benzophenones. tcichemicals.com

| Component | Role | Example(s) | Reference |

|---|---|---|---|

| Aryl Halide | Substrate | This compound | chemicalbook.com |

| Organoboron Reagent | Coupling Partner | Arylboronic acids, Arylboronate esters | tcichemicals.comfishersci.co.uk |

| Catalyst | Facilitates C-C bond formation | Pd(PPh₃)₄, Pd/C, Ni(COD)₂ | tcichemicals.comacs.org |

| Ligand | Optimizes catalyst activity and selectivity | SPhos, XPhos, Organophosphine compounds | tcichemicals.comnih.gov |

| Base | Activates the organoboron reagent | K₂CO₃, Na₂CO₃, K₃PO₄ | acs.orgnih.gov |

| Solvent | Reaction Medium | Dioxane/H₂O, Toluene, Alcohols | fishersci.co.uknih.gov |

Optimization of Reaction Conditions and Process Efficiency

To maximize the utility of synthetic transformations, the optimization of reaction parameters is essential. For reactions involving this compound, factors such as the choice of catalyst, solvent, temperature, and reaction time are critical for achieving high yield, purity, and efficiency.

Catalyst Selection and System Optimization

The selection of the catalyst and associated ligands is paramount in cross-coupling reactions. acs.org Palladium-based systems are most common, with catalysts like Palladium on carbon (Pd/C) being widely used. acs.org However, the choice of ligand can dramatically influence the outcome. For challenging couplings, specialized phosphine (B1218219) ligands such as SPhos and XPhos have been shown to provide superior yields compared to more traditional ligands. nih.gov Optimization studies often screen a variety of palladium sources and ligands to identify the ideal system for a specific substrate. nih.gov Furthermore, catalyst loading is a key variable; modern, highly active catalysts can be effective at parts-per-million (ppm) concentrations, which is both cost-effective and reduces metal contamination in the final product. acs.org

| Parameter | Condition Tested | Observation | Reference |

|---|---|---|---|

| Solvent System | Acetonitrile vs. Benzene/Acetone | Acetonitrile provided a better balance of conversion and selectivity in an oxidative coupling reaction. | scielo.br |

| Solvent System | H₂O/MeOH (3:2) | Determined to be a feasible system to maintain solubility for a Pd/C catalyzed flow reaction. | acs.org |

| Base | K₂CO₃ | Selected as the optimal base in an aqueous/methanolic solvent system for a flow chemistry process. | acs.org |

Temperature and Time Parameterization for Yield and Selectivity

Temperature and reaction time are intrinsically linked and must be carefully controlled to maximize product yield while minimizing the formation of byproducts. In many cross-coupling reactions, elevated temperatures are required to overcome the activation energy barrier. For example, in a flow chemistry setup, the coupling of a bromide derivative showed only 3% conversion at 110 °C, indicating the need for higher temperatures or a more reactive substrate. acs.org In the same study, a more reactive iodide derivative achieved 73% conversion at 150 °C. acs.org Reaction time is another critical factor. Optimization studies on oxidative couplings have demonstrated that reaction times can sometimes be drastically reduced—for example, from 20 hours to 4 hours—without a significant negative impact on conversion and selectivity, leading to more efficient processes. scielo.br

| Parameter | Condition | Result | Reference |

|---|---|---|---|

| Temperature | 110 °C | 3% conversion for a bromide substrate in a flow reaction. | acs.org |

| Temperature | 150 °C | 73% conversion for an iodide substrate in a flow reaction. | acs.org |

| Time | 4 hours | Optimal time for an oxidative coupling, reduced from 20 hours without significant loss of yield. | scielo.br |

| Time | 1-10 min (residence time) | Range of residence times explored in an automated optimization of a flow Suzuki coupling. | acs.org |

Chemoselectivity in Halogenated Benzophenone Synthesis and Derivatization

Chemoselectivity—the preferential reaction of one functional group in the presence of others—is a central challenge in the synthesis and derivatization of polyfunctional molecules like this compound. The presence of two different halogen atoms offers an opportunity for sequential, selective functionalization.

In palladium-catalyzed cross-coupling reactions, the reactivity of aryl halides generally follows the order C-I > C-Br > C-Cl. This inherent difference in reactivity is due to the bond dissociation energies of the respective carbon-halogen bonds. Consequently, it is possible to selectively perform a Suzuki-Miyaura coupling at the more reactive C-Br bond of this compound while leaving the C-Cl bond untouched. This strategy provides a route to complex molecules, as the remaining chlorine atom can be targeted in a subsequent, more forceful coupling reaction. The development of highly specialized catalyst systems, particularly the choice of phosphine ligand, can further enhance this chemoselectivity, enabling reactions that would otherwise be unselective. acs.org For instance, specific ligands have been designed to selectively couple an aryl triflate group in the presence of halide atoms, showcasing the high degree of control achievable in modern organic synthesis. acs.org

Another aspect of chemoselectivity arises during the synthesis of the benzophenone skeleton itself, particularly when using organometallic reagents. The reaction must be controlled to form the ketone without a subsequent second nucleophilic attack on the newly formed carbonyl, which would lead to a tertiary alcohol byproduct. researchgate.net This highlights the need for careful selection of reagents and conditions to ensure the desired ketone is the major product.

Advanced Spectroscopic Characterization and Structural Elucidation of 3 Bromo 2 Chlorobenzophenone

Vibrational Spectroscopy

Raman Spectroscopy (FT-Raman) for Molecular Vibrations

Raman spectroscopy is a non-destructive light scattering technique that provides detailed information about the vibrational modes of a molecule, offering a "molecular fingerprint". ksu.edu.saspectroscopyonline.com In contrast to infrared (IR) spectroscopy, which relies on changes in the dipole moment, Raman activity arises from changes in the polarizability of a molecule's electron cloud during a vibration. ksu.edu.satum.de For a molecule to be Raman active, its vibration must cause a change in polarizability. tum.de

For 3-Bromo-2'-chlorobenzophenone, the FT-Raman spectrum is expected to be rich with characteristic bands corresponding to its various functional groups. The vibrations of the substituted benzene (B151609) rings, the carbonyl group, and the carbon-halogen bonds all contribute to the unique spectral signature.

Key expected vibrational modes for this compound include:

Aromatic C-H Stretching: Typically observed in the 3000-3100 cm⁻¹ region.

Carbonyl (C=O) Stretching: The benzophenone (B1666685) carbonyl stretch is a strong and characteristic Raman band, expected around 1650-1670 cm⁻¹. Its precise position is influenced by the electronic effects of the halogen substituents.

Aromatic C=C Stretching: Multiple bands are expected between 1400 cm⁻¹ and 1600 cm⁻¹ due to the stretching vibrations within the two benzene rings.

Carbon-Halogen Stretching: The C-Br and C-Cl stretching vibrations are found in the lower frequency "fingerprint" region. The C-Cl stretch typically appears around 600-800 cm⁻¹, while the C-Br stretch is observed at a lower wavenumber, generally between 500-600 cm⁻¹.

The principle of mutual exclusion states that for molecules with a center of symmetry, vibrations that are Raman active are IR inactive, and vice versa. tum.de While this compound lacks a center of symmetry, the complementary nature of FT-Raman and FT-IR spectroscopy provides a more complete picture of its vibrational framework. ksu.edu.sa

Table 1: Predicted Characteristic FT-Raman Vibrational Frequencies for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| Aromatic C-H Stretch | 3000 - 3100 | Medium |

| Carbonyl (C=O) Stretch | 1650 - 1670 | Strong |

| Aromatic C=C Ring Stretch | 1400 - 1600 | Strong |

| C-Cl Stretch | 600 - 800 | Medium-Strong |

| C-Br Stretch | 500 - 600 | Medium-Strong |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy probes the electronic transitions within a molecule by measuring its absorption of ultraviolet and visible light. tanta.edu.eg The resulting spectrum provides information about conjugated systems and the presence of chromophores, which are parts of a molecule that absorb light. tanta.edu.eg In this compound, the key chromophores are the conjugated benzoyl system (the two aromatic rings linked by a carbonyl group).

Analysis of Electronic Transition Properties

The UV-Vis spectrum of this compound is characterized by two main types of electronic transitions:

π → π* Transitions: These are high-energy, high-intensity absorptions resulting from the excitation of an electron from a π bonding orbital to a π* antibonding orbital. tanta.edu.eg Due to the extensive conjugated system in the benzophenone core, these transitions are expected to produce strong absorption bands, typically in the 250-350 nm range. Extending conjugation generally leads to a shift in the absorption maximum to longer wavelengths (a bathochromic shift). utoronto.ca

n → π* Transitions: This transition involves the excitation of a non-bonding electron (from one of the lone pairs on the carbonyl oxygen) to a π* antibonding orbital. tanta.edu.eg These transitions are typically weaker in intensity (lower molar absorptivity) than π → π* transitions and occur at longer wavelengths. For benzophenones, the n → π* transition can be sensitive to solvent polarity; polar solvents can cause a blue shift (hypsochromic shift) due to the stabilization of the non-bonding electrons. oregonstate.edu

The specific positions and intensities of these absorption bands are influenced by the bromo and chloro substituents on the aromatic rings.

Table 2: Expected Electronic Transitions for this compound

| Transition Type | Expected Wavelength (λmax) Range | Relative Intensity (ε) | Involved Orbitals |

|---|---|---|---|

| π → π | ~250 - 350 nm | High (>10,000 M⁻¹cm⁻¹) | π bonding to π antibonding |

| n → π | >350 nm | Low (<1,000 M⁻¹cm⁻¹) | n non-bonding to π antibonding |

Quantitative UV Photochemistry Applications

Benzophenone and its derivatives are well-known for their photochemical reactivity. oregonstate.edu UV-Vis spectroscopy is a primary tool for studying these reactions quantitatively. Upon irradiation with UV light, benzophenones can undergo photochemical reactions, such as photoreduction in the presence of a hydrogen donor. oregonstate.eduoregonstate.edu

In a typical quantitative UV photochemistry experiment, a solution of this compound would be irradiated with UV light of a specific wavelength (often corresponding to the λmax of an absorption band). The progress of the reaction can be monitored by periodically measuring the UV-Vis spectrum. The disappearance of the characteristic benzophenone chromophore leads to a decrease in absorbance over time. dokumen.pub By measuring this change and knowing the light intensity, one can determine the reaction's quantum yield—a measure of the efficiency of a photochemical process. core.ac.uk This type of analysis is crucial for applications where the compound might be used as a photoinitiator or in photostability studies. dokumen.pub

Mass Spectrometry (MS) Techniques

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. kashanu.ac.ir It is indispensable for determining the molecular weight and elemental composition of a compound, as well as for elucidating its structure. kashanu.ac.irbu.edu

Gas Chromatography-Mass Spectrometry (GC-MS) for Molecular Weight and Purity

GC-MS combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. kashanu.ac.ir It is an ideal method for the analysis of volatile and thermally stable compounds like this compound.

In a GC-MS analysis, the sample is first vaporized and separated based on its boiling point and interactions with the GC column. This separation step effectively isolates the target compound from volatile impurities, providing an assessment of its purity. kashanu.ac.ir As the compound elutes from the GC column, it enters the mass spectrometer, where it is ionized, typically by electron ionization (EI).

The resulting mass spectrum will show a molecular ion peak (M⁺) corresponding to the intact molecule's mass. For this compound (C₁₃H₈BrClO), the presence of both bromine (isotopes ⁷⁹Br and ⁸¹Br, in ~1:1 ratio) and chlorine (isotopes ³⁵Cl and ³⁷Cl, in ~3:1 ratio) creates a highly characteristic isotopic cluster for the molecular ion. This pattern is definitive proof of the presence and number of these halogen atoms. The calculated monoisotopic mass is approximately 293.94 Da. The fragmentation pattern observed in the mass spectrum can also provide structural information.

Table 3: Predicted Isotopic Pattern for the Molecular Ion of this compound

| Isotopic Combination | m/z (Da) | Relative Abundance (%) |

|---|---|---|

| C₁₃H₈⁷⁹Br³⁵Cl | 293.9 | ~75% |

| C₁₃H₈⁸¹Br³⁵Cl | 295.9 | ~75% |

| C₁₃H₈⁷⁹Br³⁷Cl | 295.9 | ~25% |

| C₁₃H₈⁸¹Br³⁷Cl | 297.9 | ~25% |

Note: The peak at m/z 295.9 is a combination of two isotopic species, making its total relative intensity approximately 100% (the base peak).

Liquid Chromatography-Mass Spectrometry (LC-MS) for Complex Mixture Analysis

Liquid chromatography-mass spectrometry (LC-MS) is a powerful technique for analyzing compounds that are not sufficiently volatile or are thermally unstable for GC-MS. bu.eduresearchgate.net It is particularly useful for analyzing complex mixtures, such as those from synthetic reaction monitoring or biological matrices. researchgate.netmdpi.com

The LC system separates the components of a mixture based on their differential partitioning between a liquid mobile phase and a solid stationary phase. lcms.cz As components elute from the LC column, they are introduced into the mass spectrometer's ion source. For a molecule like this compound, soft ionization techniques such as electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) would typically be used. bu.edu These methods usually generate a protonated molecule [M+H]⁺ or other adducts with minimal fragmentation, providing clear molecular weight information.

The high sensitivity and specificity of LC-MS, especially when coupled with tandem mass spectrometry (LC-MS/MS), allow for the detection and quantification of this compound even at very low concentrations within a complex sample matrix. bu.edumdpi.com

Tandem Mass Spectrometry (MS-MS) for Detailed Structural Elucidation

Tandem mass spectrometry (MS-MS or MS²) is a powerful analytical technique used to determine the structure of ions by fragmenting them and analyzing the resulting pieces. In the analysis of this compound, MS-MS provides invaluable information for confirming the compound's identity and elucidating its fragmentation pathways.

When the protonated molecule [M+H]⁺ of this compound is selected in the first stage of the mass spectrometer and subjected to collision-induced dissociation (CID), it undergoes fragmentation. The resulting fragment ions are then analyzed in the second stage of the mass spectrometer. The fragmentation pattern is characteristic of the molecule's structure.

Key fragmentation pathways for halogenated benzophenones typically involve the cleavage of the carbon-halogen bonds and the bonds surrounding the central carbonyl group. docbrown.infodocbrown.info Due to the presence of bromine and chlorine isotopes (⁷⁹Br/⁸¹Br and ³⁵Cl/³⁷Cl), the molecular ion and any fragments containing these halogens will appear as distinct isotopic patterns, which aids in their identification. docbrown.info

Common fragmentation patterns observed for this compound would likely include:

Loss of a bromine radical (•Br): This would result in a significant fragment ion corresponding to the [M+H-Br]⁺ species.

Loss of a chlorine radical (•Cl): This would lead to the formation of the [M+H-Cl]⁺ ion.

Cleavage of the carbonyl bridge: Fission at the C-C bonds adjacent to the carbonyl group can produce benzoyl-type cations. This could result in ions such as [C₇H₄BrO]⁺ (bromobenzoyl cation) and [C₆H₄Cl]⁺ (chlorophenyl cation) or their corresponding radical cations.

Decarbonylation: Loss of a neutral carbon monoxide (CO) molecule from fragment ions is also a common pathway.

The specific fragmentation pattern and the relative abundances of the fragment ions can be used to differentiate this compound from its isomers. For instance, the position of the bromo and chloro substituents on the phenyl rings will influence the stability of the resulting fragment ions, leading to a unique MS-MS spectrum. This technique is particularly useful in complex matrices where chromatographic separation may be incomplete.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry (HRMS) is a critical tool for the unambiguous identification of organic compounds by providing a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. wiley-vch.de This precision allows for the determination of the elemental formula of the compound, a crucial piece of data for structural confirmation.

For this compound (C₁₃H₈BrClO), the theoretical exact masses of its most abundant molecular ions can be calculated based on the masses of the most abundant isotopes (¹²C, ¹H, ⁷⁹Br, ³⁵Cl, ¹⁶O).

Table 1: Theoretical Exact Masses of this compound Isotopologues

| Isotopologue Formula | Isotope Combination | Theoretical m/z [M+H]⁺ |

|---|---|---|

| C₁₃H₉⁷⁹Br³⁵ClO⁺ | Most abundant isotopes | 293.9526 |

| C₁₃H₉⁸¹Br³⁵ClO⁺ | Containing ⁸¹Br | 295.9505 |

| C₁₃H₉⁷⁹Br³⁷ClO⁺ | Containing ³⁷Cl | 295.9496 |

Note: The protonated form [M+H]⁺ is commonly observed in soft ionization techniques like electrospray ionization (ESI).

By comparing the experimentally measured m/z value from an HRMS instrument with the calculated theoretical exact mass, the elemental composition of the parent ion can be confirmed with a high degree of confidence, typically within a few parts per million (ppm) of error. This level of accuracy is essential for distinguishing between compounds with the same nominal mass but different elemental formulas. For example, HRMS can differentiate this compound from an isomeric impurity or a completely different compound that happens to have a similar molecular weight.

Advanced Hyphenated Analytical Platforms for Comprehensive Characterization

To achieve a comprehensive characterization of complex molecules like this compound, especially within intricate mixtures or for metabolite identification, advanced hyphenated analytical platforms are employed. These systems couple the separation power of chromatography with the detailed spectroscopic information provided by various detectors.

LC-NMR and LC-NMR-MS Integration

The coupling of liquid chromatography (LC) with nuclear magnetic resonance (NMR) spectroscopy (LC-NMR) and further with mass spectrometry (LC-NMR-MS) represents a pinnacle in analytical chemistry for structural elucidation. dtu.dk This trifecta of techniques provides a continuous stream of data, allowing for the separation of a compound from a mixture followed immediately by its structural analysis.

In the context of this compound analysis, this platform would be particularly advantageous for:

Isomer Separation and Identification: An LC system can separate this compound from its various positional isomers (e.g., 4-Bromo-2'-chlorobenzophenone, 3-Bromo-4'-chlorobenzophenone).

Impurity Profiling: Unknown impurities or degradation products present in a sample can be isolated and identified.

Complete Structural Assignment: Following LC separation, the eluent flows into the NMR spectrometer. Here, ¹H NMR and other 2D NMR experiments can be performed directly on the separated compound to provide detailed structural information, confirming the substitution pattern on the aromatic rings. The subsequent MS analysis provides the molecular weight and elemental composition, offering orthogonal data that solidifies the identification. dtu.dk

While powerful, the main challenge of LC-NMR is its relatively lower sensitivity compared to MS. However, advancements in NMR probe technology and the integration with MS help to overcome this limitation.

Other Coupled Spectroscopic Techniques

Beyond LC-NMR-MS, other hyphenated techniques are instrumental in the characterization of halogenated benzophenones.

Gas Chromatography-Mass Spectrometry (GC-MS): For volatile and thermally stable compounds like this compound, GC-MS is a widely used technique. oregonstate.edu The gas chromatograph separates components of a mixture based on their boiling points and interactions with the stationary phase. The separated components then enter the mass spectrometer, which provides mass spectra for identification. The fragmentation patterns observed in electron ionization (EI) GC-MS are often highly reproducible and can be compared against spectral libraries for confirmation. oregonstate.educaymanchem.com

Liquid Chromatography-Diode Array Detection (LC-DAD): Coupling LC with a diode array detector allows for the acquisition of UV-Vis spectra for each separated component. The UV-Vis spectrum is characteristic of the chromophore system in the molecule and can provide additional evidence for the identification of benzophenone derivatives.

The selection of the appropriate hyphenated technique depends on the specific analytical challenge, such as the complexity of the sample matrix, the concentration of the analyte, and the need for isomeric separation.

Computational Chemistry and Theoretical Investigations of 3 Bromo 2 Chlorobenzophenone

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the properties of molecular systems. For substituted benzophenones, DFT calculations, often performed with functionals like B3LYP and basis sets such as 6-311++G(d,p), have been instrumental in elucidating their characteristics. scispace.com

Geometry Optimization and Conformational Analysis

The geometry of 3-Bromo-2'-chlorobenzophenone is optimized using DFT methods to determine its most stable three-dimensional arrangement of atoms. rsc.org This process involves finding the minimum potential energy surface of the structure. scispace.com For substituted benzophenones, the introduction of substituent groups can lead to changes in bond lengths, bond angles, and dihedral angles. scispace.com For instance, in related substituted benzophenones, the dihedral angle between the two benzene (B151609) rings can be altered by the presence of substituents. scispace.com The optimization process ensures that the calculated structure represents a stable conformer.

Electronic Structure Characterization

The electronic properties of this compound are fundamental to understanding its reactivity and spectroscopic behavior.

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key components of frontier molecular orbital theory. The energy difference between these orbitals, known as the HOMO-LUMO gap, is a critical parameter for determining a molecule's chemical reactivity, kinetic stability, and polarizability. nih.govschrodinger.com A smaller HOMO-LUMO gap suggests higher chemical reactivity and the potential for charge transfer within the molecule. nih.gov For substituted benzophenones, the HOMO-LUMO energy gap can be calculated to understand how substitutions influence the electronic properties. researchgate.net These calculations help in predicting the molecule's behavior in chemical reactions and its potential for applications in areas like nonlinear optics. scispace.com

Table 1: Frontier Molecular Orbital Energies and Related Parameters

| Parameter | Value (eV) |

|---|---|

| HOMO Energy | To be determined |

| LUMO Energy | To be determined |

| HOMO-LUMO Gap | To be determined |

| Ionization Potential | To be determined |

| Electron Affinity | To be determined |

| Chemical Hardness | To be determined |

| Chemical Potential | To be determined |

| Electrophilicity Index | To be determined |

Molecular Electrostatic Potential (MEP) mapping is a valuable technique used to visualize the charge distribution within a molecule and predict its reactive sites for electrophilic and nucleophilic attacks. nih.gov The MEP surface displays regions of negative potential (electron-rich, prone to electrophilic attack) and positive potential (electron-poor, prone to nucleophilic attack). nih.gov For substituted benzophenones, MEP analysis can identify how the bromine and chlorine substituents, along with the carbonyl group, influence the electrostatic potential across the molecule. researchgate.netchemrevlett.com This information is crucial for understanding intermolecular interactions and predicting the molecule's reactivity in various chemical environments. chemrevlett.com

Vibrational Frequency Calculations and Spectroscopic Correlation (IR, Raman)

DFT calculations are employed to compute the harmonic vibrational frequencies of this compound. These theoretical frequencies can be correlated with experimental data from Fourier-transform infrared (FT-IR) and Raman spectroscopy. researchgate.net The calculated vibrational modes are assigned to specific functional groups and types of vibrations (e.g., stretching, bending). scispace.com To improve the agreement between theoretical and experimental data, the calculated frequencies are often scaled using appropriate scaling factors. scispace.com This correlative analysis provides a detailed understanding of the molecule's vibrational behavior and confirms its structural characterization. researchgate.net

Table 2: Calculated vs. Experimental Vibrational Frequencies (Selected Modes)

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) | Assignment |

|---|---|---|---|

| C=O stretch | To be determined | To be determined | Carbonyl group |

| C-Br stretch | To be determined | To be determined | Bromine substituent |

| C-Cl stretch | To be determined | To be determined | Chlorine substituent |

| Aromatic C-H stretch | To be determined | To be determined | Phenyl rings |

Electronic Transition Property Prediction (Time-Dependent DFT)

Time-Dependent Density Functional Theory (TD-DFT) is a powerful method for predicting the electronic absorption spectra of molecules. psu.eduwikipedia.org By calculating the excitation energies and oscillator strengths, TD-DFT can simulate the UV-Vis absorption spectrum. scispace.com For substituted benzophenones, TD-DFT studies can reveal how the halogen substituents affect the electronic transitions, such as the n→π* and π→π* transitions. oregonstate.edu These calculations can also predict shifts in absorption wavelengths when the molecule is in different solvents, providing insights into solvatochromic effects. scispace.com This information is valuable for understanding the photophysical properties of this compound. oregonstate.edu

Table 3: Predicted Electronic Transitions

| Transition | Wavelength (nm) | Oscillator Strength | Major Contribution |

|---|---|---|---|

| S0 → S1 | To be determined | To be determined | e.g., HOMO → LUMO |

| S0 → S2 | To be determined | To be determined | e.g., HOMO-1 → LUMO |

Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions and Delocalization

Natural Bond Orbital (NBO) analysis is a powerful computational method used to study the delocalization of electron density and intramolecular interactions within a molecule. uni-muenchen.de It transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar Lewis structures of bonds, lone pairs, and antibonds. uni-muenchen.de By examining the interactions between filled (donor) and empty (acceptor) orbitals, NBO analysis quantifies the energetic significance of these interactions through second-order perturbation theory. uni-muenchen.de

The stability of the molecule is enhanced by these charge delocalization phenomena. tandfonline.com The analysis can pinpoint specific donor-acceptor interactions, such as those between the p-type lone pairs of the halogen atoms and the π* antibonding orbitals of the aromatic rings. These interactions contribute to the planarity of the phenyl rings and influence the rotational barrier around the C-C bonds connecting the rings to the carbonyl group.

A study on a related compound, 3-Bromo-4'-chlorobenzophenone, highlighted that intramolecular interactions are explained using the NBO method. researchgate.net Research on other halogenated benzophenones also shows that intramolecular C-H---O and C-H---X (where X is a halogen) interactions play a significant role in stabilizing the molecular conformation. illinois.edu

Table 1: Key Intramolecular Interactions in Halogenated Benzophenones Identified by NBO Analysis

| Donor NBO (Filled Orbital) | Acceptor NBO (Empty Orbital) | Type of Interaction | Significance |

| Lone Pair of Carbonyl Oxygen | σ* of adjacent C-C bonds | n -> σ | Stabilization of the carbonyl group |

| Lone Pair of Halogen (Br, Cl) | π of the phenyl ring | n -> π | Electron delocalization, ring activation/deactivation |

| σ C-H bond of phenyl ring | σ of adjacent C-C bond | σ -> σ* | Hyperconjugation, stabilization of the ring structure |

This table is a generalized representation based on NBO analysis of similar compounds and theoretical principles.

Theoretical Challenges in Halogenated Benzophenones

The computational study of halogenated benzophenones like this compound presents several theoretical challenges. One of the main difficulties lies in accurately modeling the effects of the heavy halogen atoms (bromine and chlorine) on the electronic structure. illinois.edu The presence of these atoms introduces significant electron correlation and relativistic effects that are not always adequately captured by standard computational methods.

Another challenge is the conformational flexibility of benzophenones. The two phenyl rings can rotate around the single bonds connecting them to the carbonyl carbon, leading to a multitude of possible conformers with very similar energies. Accurately predicting the global minimum energy structure and the rotational energy barriers requires high-level theoretical calculations and careful exploration of the potential energy surface.

Furthermore, modeling the photophysical and photochemical properties of these molecules is complex. acs.org Halogenated benzophenones are known to have interesting phosphorescent properties, which arise from efficient intersystem crossing from the singlet excited state to the triplet state. illinois.edu This process is facilitated by the heavy atom effect of the halogens, which enhances spin-orbit coupling. illinois.edu Accurately calculating the rates of these transitions is a significant theoretical hurdle. acs.org

Finally, the prediction of crystal packing and solid-state properties is another area of difficulty. The solid-state arrangement of these molecules is governed by a delicate balance of intermolecular interactions, including C-H---O, C-H---X, and halogen-halogen interactions. illinois.edu Predicting these interactions and the resulting crystal structure from first principles remains a challenging task in computational chemistry.

Molecular Docking Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This method is widely used in drug discovery to predict how a small molecule, such as this compound, might interact with a biological macromolecule, typically a protein or nucleic acid. nih.gov

Molecular docking studies can be employed to predict the binding mode and affinity of this compound with various biological targets. mdpi.comnih.gov These studies can reveal key interactions, such as hydrogen bonds, hydrophobic interactions, and halogen bonds, that contribute to the stability of the complex. The benzophenone (B1666685) scaffold is a common motif in many biologically active compounds, and its derivatives have been shown to interact with a variety of enzymes and receptors.

For this compound, docking studies could explore its potential to bind to the active sites of enzymes like kinases, which are important targets in cancer therapy. The bromine and chlorine atoms can participate in halogen bonding, a type of non-covalent interaction that is increasingly recognized as important in ligand-protein binding. The aromatic rings can form π-π stacking interactions with aromatic amino acid residues in the binding pocket.

By docking this compound against a panel of known biological targets, it is possible to identify potential biologically active sites and generate hypotheses about its mechanism of action. mdpi.com The results of docking studies, often expressed as a binding score or estimated binding energy, can rank different protein targets according to their predicted affinity for the compound.

For instance, studies on similar compounds have used molecular docking to identify potential anticancer activity by predicting interactions with specific proteins involved in cell proliferation and survival. researchgate.net The molecular electrostatic potential (MEP) map, which can be calculated using quantum chemical methods, can also help in identifying the regions of the molecule that are most likely to be involved in biological interactions. researchgate.net The negative potential regions, typically around the carbonyl oxygen and halogen atoms, are indicative of sites that can interact with electrophilic or hydrogen bond donor groups in a protein.

Mechanistic Pathway Elucidation through Computational Modeling

Computational modeling is a valuable tool for elucidating the mechanisms of chemical reactions. researchgate.netdss.go.thdss.go.th For this compound, this can involve modeling its synthesis, degradation, or its interaction with other molecules.

For example, the synthesis of this compound often involves a Friedel-Crafts acylation reaction. Computational modeling can be used to study the reaction mechanism, identify the rate-determining step, and understand the role of the catalyst. This can help in optimizing the reaction conditions to improve the yield and purity of the product.

Furthermore, computational studies can shed light on the photochemical reaction pathways of this compound. Upon absorption of UV light, the molecule is excited to a singlet state, which can then undergo intersystem crossing to a triplet state. This triplet state is a reactive species that can participate in various photochemical reactions, such as hydrogen abstraction or energy transfer. Computational modeling can be used to calculate the energies of the excited states and the barriers for different reaction pathways, providing a detailed understanding of the molecule's photochemistry.

In the context of its potential biological activity, computational modeling can be used to study the mechanism of action at a molecular level. For example, if docking studies suggest that this compound binds to the active site of an enzyme, quantum mechanics/molecular mechanics (QM/MM) calculations can be used to model the enzymatic reaction in the presence of the inhibitor. This can provide insights into how the compound inhibits the enzyme and can guide the design of more potent inhibitors.

Mechanistic Investigations of 3 Bromo 2 Chlorobenzophenone Reactivity

Photochemical Reaction Mechanisms

The photochemistry of benzophenones is characterized by the high efficiency of intersystem crossing from the initial singlet excited state to a triplet state, which governs their subsequent reactivity. The presence of halogen atoms, as in 3-Bromo-2'-chlorobenzophenone, can further influence these photochemical pathways.

Upon absorption of ultraviolet light, this compound, like other aromatic ketones, undergoes an n→π* transition, promoting an electron from a non-bonding orbital on the carbonyl oxygen to an anti-bonding π* orbital. The primary photo-induced transformation for benzophenones in the presence of a hydrogen-donating solvent is photoreduction, leading to the formation of a substituted benzopinacol. oregonstate.eduoregonstate.edu This process is initiated by the excited triplet state of the benzophenone (B1666685) abstracting a hydrogen atom from a suitable donor. sci-hub.se

The efficiency of such photochemical reactions is quantified by the quantum yield (Φ), which is the ratio of the number of molecules undergoing a specific transformation to the number of photons absorbed. core.ac.uk Quantum yield measurements are critical for comparing the reactivity of different substituted benzophenones and understanding the influence of substituents on the efficiency of photoreduction. For various substituted benzophenones, quantum efficiencies for photoreduction have been determined, although specific values for the 3-bromo-2'-chloro derivative are not extensively documented. oregonstate.eduoregonstate.edu The data generally show that the electronic nature of the substituents can impact the quantum yield.

Table 1: Representative Photoreduction Quantum Yields for Substituted Benzophenones

| Compound | Transformation | Quantum Yield (Φ) | Reference |

| 4-Methylbenzophenone | Photoreduction to Benzopinacol | 0.17 | oregonstate.edu |

| 4-Phenylbenzophenone | Dimerization to 4,4'-Diphenylbenzpinacol | 2.36 | oregonstate.edu |

| Generic Benzophenone | Reduction in Isopropanol | - | sci-hub.se |

This table presents data for related compounds to illustrate the concept of quantum efficiency in benzophenone photochemistry. The values highlight the variability based on substitution.

The photophysical processes of this compound are governed by its excited state dynamics. After initial photoexcitation to the first excited singlet state (S₁), the molecule rapidly undergoes intersystem crossing (ISC) to the lower-energy triplet state (T₁). sci-hub.senih.gov This S₁ → T₁ transition is highly efficient in benzophenones due to spin-orbit coupling, which can be enhanced by the presence of heavy atoms like bromine. nih.gov

The T₁ state is a diradical-like species and is responsible for the characteristic photoreactivity of benzophenones, such as hydrogen abstraction and energy transfer. sci-hub.se The lifetime and reactivity of this triplet state are significantly influenced by substituents on the aromatic rings. Electron-donating groups can increase the rate of triplet state deactivation through a reductive charge transfer self-quenching mechanism. researchgate.net Conversely, the electron-withdrawing nature of the chloro and bromo substituents in this compound is expected to modulate the energy and reactivity of the triplet state. Studies on a range of 4,4'-disubstituted benzophenones have shown a strong correlation between the triplet quenching rate constants and the Hammett σ⁺ values of the substituents, indicating that electronic effects play a crucial role in the excited state deactivation pathways. researchgate.net

Table 2: Influence of Substituents on Benzophenone Triplet State Lifetimes

| Substituent (at 4,4' positions) | Hammett σ⁺ Value | Triplet Lifetime in Crystals | Quenching Mechanism | Reference |

| -NH₂ | -1.3 | ~62 ps | Reductive Charge Transfer | researchgate.net |

| -OMe | -0.78 | - | - | researchgate.net |

| -H (Parent Benzophenone) | 0 | ~1 ms | - | researchgate.net |

| -COOH | +0.42 | - | - | researchgate.net |

This table illustrates the dramatic effect of substituents on the excited state kinetics of benzophenones, based on data from related compounds.

Benzophenones are classic examples of organic photosensitizers used in photoredox catalysis and other light-driven reactions. nih.govrsc.org The mechanism hinges on the ability of the excited triplet state benzophenone to act as a potent oxidant. In a typical catalytic cycle, the ground-state benzophenone absorbs a photon and converts to its triplet excited state. This excited species can then engage in chemical reactions, most commonly by abstracting a hydrogen atom from a substrate to generate a radical species, which then participates in the desired transformation. sci-hub.se

Alternatively, the excited triplet can transfer its energy to another molecule, which then undergoes a reaction. The utility of this compound in this context would be dictated by the redox potential and energy of its triplet state. The combination of photocatalysis with other catalytic modes, such as organocatalysis, has opened new synthetic pathways. nih.govnih.gov For instance, ketyl radicals, formed from the photoreduction of benzophenones, can participate in radical-radical cross-coupling reactions. nih.gov

Kinetic investigations of the photoreactions of benzophenones involve measuring key parameters such as triplet-triplet lifetimes and quenching rate constants. researchgate.net These studies are often performed using techniques like laser flash photolysis. The kinetics of triplet state decay provide fundamental insights into the reactivity and stability of the excited molecule.

For a series of substituted benzophenones, it has been demonstrated that the rate constants for triplet state self-quenching vary over several orders of magnitude depending on the electronic nature of the substituents. researchgate.net A Hammett plot analysis revealed a significant negative reaction constant (ρ = -2.85) for the correlation between triplet quenching rate constants and the σ⁺ values of the substituents. researchgate.net This indicates that electron-donating substituents dramatically accelerate the quenching process, likely through a charge-transfer mechanism. For this compound, the moderately electron-withdrawing halogens would place it in a different region of this kinetic landscape compared to strongly donating or withdrawing groups.

Detailed Nucleophilic Substitution Mechanisms

The benzophenone scaffold contains two aromatic rings that are rendered electron-deficient by the electron-withdrawing carbonyl group. This activation makes the rings susceptible to nucleophilic aromatic substitution (SNAr), particularly at the ortho and para positions relative to the carbonyl. libretexts.org The SNAr mechanism typically proceeds via a two-step addition-elimination pathway involving a resonance-stabilized anionic intermediate known as a Meisenheimer complex. libretexts.org

In this compound, the positions of the halogen substituents are critical in determining the regioselectivity of nucleophilic attack. The carbonyl group strongly activates the ortho (2', 6') and para (4') positions on the chlorophenyl ring and the ortho (2, 6) and para (4) positions on the bromophenyl ring.

The 2'-Chloro Substituent: The chlorine atom is located at an activated ortho position. This makes it a potential leaving group in an SNAr reaction. Nucleophilic attack at the C-2' position would be facilitated by the activation from the carbonyl group.

The 3-Bromo Substituent: The bromine atom is at a meta position relative to the carbonyl group. Positions meta to a deactivating group are not strongly activated towards nucleophilic attack. Therefore, direct substitution of the bromine atom via a standard SNAr mechanism is less favorable compared to substitution at an activated ortho or para position. researchgate.net

Studies on related halogenated benzophenones confirm that nucleophilic displacement of a halogen is a viable reaction pathway. For example, the rate of displacement of fluorine from 4-fluorobenzophenones by phenolate (B1203915) nucleophiles has been studied, demonstrating that the reaction is a bimolecular nucleophilic aromatic substitution. rsc.org The rate of these substitutions is sensitive to the electronic properties of substituents on both the benzophenone substrate and the nucleophile. rsc.org The competition between attacking a position occupied by a halogen versus one occupied by hydrogen is a key mechanistic question; often, addition to an activated C-H position can be kinetically faster, though subsequent steps determine the final product. researchgate.net In the case of this compound, a nucleophile would preferentially attack the C-2' position on the activated chlorophenyl ring, leading to the displacement of the chloride ion.

Aryne Intermediate Formation and Reactivity

The reaction of this compound with strong bases, such as sodium amide (NaNH₂) or potassium amide (KNH₂), can proceed through an elimination-addition mechanism involving a highly reactive aryne intermediate. brocku.camanchester.ac.uk The formation of an aryne from a dihalobenzophenone like this presents questions of chemoselectivity (which ring reacts) and regioselectivity (which aryne is formed and how it reacts).

Formation of the Aryne Intermediate

Two primary aryne intermediates could potentially form from this compound: one from the 3-bromophenyl ring and one from the 2'-chlorophenyl ring. The formation is initiated by the abstraction of a proton ortho to one of the halogen atoms, followed by the elimination of the halide ion.

Elimination from the 3-Bromophenyl Ring: The protons at the C-2 and C-4 positions are acidic due to the inductive effect of the adjacent bromine atom. Abstraction of one of these protons by a strong base would form a carbanion. Given that bromide is a better leaving group than chloride, subsequent elimination of the bromide ion is the more kinetically favorable pathway.

Path A (Deprotonation at C-2): Leads to the formation of 2-benzoyl-3-chlorophenylbenzyne.

Path B (Deprotonation at C-4): Leads to the formation of 4-benzoyl-3-chlorophenylbenzyne.

Elimination from the 2'-Chlorophenyl Ring: Abstraction of the proton at the C-3' position, followed by elimination of the chloride ion, would form a different aryne. However, this is generally less likely due to the lower leaving group ability of chloride compared to bromide. brocku.ca

Therefore, the reaction is expected to proceed predominantly via elimination of HBr from the 3-bromophenyl ring. The relative amounts of the two possible benzynes (from Path A vs. Path B) would depend on the relative acidities of the C-2 and C-4 protons, which are influenced by the electronic effects of the benzoyl group.

Reactivity of the Aryne Intermediate

Once formed, the unsymmetrical aryne intermediate is rapidly trapped by a nucleophile present in the reaction mixture (e.g., the amide ion, NH₂⁻). The nucleophile can add to either of the two carbons of the formal triple bond. The regioselectivity of this addition is governed by the electronic and steric effects of the substituents on the aryne ring. nih.gov

Electronic Effects: Electron-withdrawing groups (like the benzoyl group) stabilize an adjacent carbanion, thus favoring nucleophilic attack at the carbon atom meta to the substituent.

Steric Effects: Nucleophilic attack is generally favored at the less sterically hindered carbon of the aryne. caltech.edu

For the aryne formed from this compound, the bulky (2-chlorobenzoyl) group would sterically hinder attack at the adjacent carbon, while also electronically influencing the site of addition. This typically results in the formation of a mixture of regioisomeric products (ipso and cine substitution). For example, if KNH₂ in liquid ammonia (B1221849) is used, the amino group would add to the aryne, leading to a mixture of aminobenzophenone products after protonation.

| Aryne Precursor | Potential Aryne Intermediate | Predicted Major Product(s) of Amination | Rationale for Regioselectivity |

| This compound | 2-Benzoyl-3-chlorophenylbenzyne | 2-Amino-3'-chlorobenzophenone (ipso) and 3-Amino-2'-chlorobenzophenone (cine) | Competition between electronic stabilization by the benzoyl group and steric hindrance. |

This table presents predicted outcomes based on established principles of aryne chemistry, as specific experimental data for this reaction may not be widely reported.

Other Relevant Reaction Mechanisms (e.g., Electrophilic, Radical Processes)

Beyond nucleophilic substitution, this compound can participate in other important reaction types, including electrophilic aromatic substitution and radical reactions.

Electrophilic Aromatic Substitution

Electrophilic substitution reactions (such as nitration, halogenation, or Friedel-Crafts acylation) on the substituted rings of this compound are possible, though the reactivity is influenced by the combined electronic and steric effects of the existing substituents.

Directing Effects:

Benzoyl Group: Strongly deactivating and a meta-director.

Bromine Atom: Deactivating but an ortho, para-director.

Chlorine Atom: Deactivating but an ortho, para-director.

Reactivity of the Rings:

3-Bromophenyl Ring: The positions on this ring are deactivated by both the bromine atom and the meta-directing benzoyl group. Electrophilic attack would be sluggish and likely require harsh conditions.

2'-Chlorophenyl Ring: This ring is deactivated by the chlorine atom and the benzoyl group on the adjacent ring. The positions ortho and para to the chlorine (C-3', C-5', and C-6') are the most likely sites for substitution, although steric hindrance from the adjacent benzoylphenyl group could be a significant factor, particularly at the C-6' position.

Radical Reactions

Benzophenone and its derivatives are well-known for their photochemical reactivity, which proceeds via radical intermediates. rsc.orggordon.edu

Photoreduction (Pinacol Formation): Upon irradiation with UV light, this compound can be excited from its ground state (S₀) to an excited singlet state (S₁), which then undergoes intersystem crossing to a more stable triplet state (T₁). This triplet diradical is highly reactive. rsc.org In the presence of a hydrogen-donating solvent, such as 2-propanol, the excited benzophenone can abstract a hydrogen atom to form a stabilized ketyl radical. Two of these ketyl radicals can then dimerize to form the corresponding pinacol, a substituted benzopinacol. oregonstate.edu

Carbon-Halogen Bond Cleavage: An alternative radical pathway, particularly for halogenated aromatics, involves the photochemical cleavage of a carbon-halogen bond. The C-Br bond is weaker than the C-Cl bond and more susceptible to homolytic cleavage upon photolysis. This would generate an aryl radical and a bromine radical. researchgate.net The resulting aryl radical could then participate in various subsequent reactions, such as hydrogen abstraction from the solvent or other radical coupling processes.

Applications of 3 Bromo 2 Chlorobenzophenone in Advanced Organic Synthesis and Materials

Role as a Key Building Block in Complex Organic Molecule Synthesis

The strategic placement of bromine and chlorine atoms on the benzophenone (B1666685) scaffold makes 3-bromo-2'-chlorobenzophenone a valuable precursor for the synthesis of intricate molecular structures. These halogen atoms can be selectively functionalized through various cross-coupling reactions and other transformations, allowing for the stepwise construction of complex organic molecules. The reactivity of the carbon-bromine bond often differs from that of the carbon-chlorine bond, enabling chemists to perform sequential reactions with a high degree of control. This differential reactivity is a key feature that underscores the utility of this compound as a versatile building block in modern organic synthesis.

Precursor for Nitrogen-Containing Heterocyclic Systems

Nitrogen-containing heterocycles are ubiquitous in pharmaceuticals, agrochemicals, and materials science. This compound and its derivatives serve as important precursors for the synthesis of a variety of these valuable compounds.

A crucial application of derivatives of this compound is in the synthesis of benzodiazepines, a class of psychoactive drugs. Specifically, the related compound, 2-amino-5-bromo-2'-chlorobenzophenone (B138813), is a well-established precursor to the benzodiazepine (B76468) phenazepam caymanchem.com. The synthesis of benzodiazepines from 2-aminobenzophenone (B122507) derivatives is a cornerstone of medicinal chemistry. While the detailed mechanism for the synthesis of phenazepam from 2-amino-5-bromo-2'-chlorobenzophenone is proprietary and not fully disclosed in public literature, the general pathway for benzodiazepine synthesis from 2-aminobenzophenones involves a series of key steps.